6-Pyridin-3-ylpyrazin-2-amine
Description
Properties
IUPAC Name |
6-pyridin-3-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-6-12-5-8(13-9)7-2-1-3-11-4-7/h1-6H,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXLYPQKJZAURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-3-ylpyrazin-2-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This reaction promotes C–C bond cleavage and results in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-Pyridin-3-ylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Antitrypanosomal Activity
One of the prominent applications of 6-pyridin-3-ylpyrazin-2-amine derivatives is their potential as antitrypanosomal agents against Trypanosoma brucei, the causative agent of sleeping sickness. Research has shown that derivatives of this compound exhibit potent antitrypanosomal activity with low cytotoxicity towards mammalian cells. For instance, one derivative demonstrated an IC50 value of 0.38 μM against T. b. rhodesiense, indicating strong efficacy while maintaining a selectivity index that suggests minimal toxicity to human cells .
Table 1: Antitrypanosomal Activity of this compound Derivatives
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 13 | 0.38 | 23 | >60 |
| Compound 1 | 4.8 | >100 | >20 |
| Compound 2 | 19.6 | >100 | >5 |
Cancer Therapeutics
The compound has also been evaluated for its anticancer properties, particularly against lung cancer cell lines such as A549. In recent studies, novel derivatives of pyridin-3-yl-pyrimidin-2-yl amines have shown promising results in inhibiting cancer cell proliferation. These derivatives were synthesized and tested for their ability to induce cytotoxicity, with some exhibiting greater efficacy than established chemotherapeutic agents like imatinib .
Table 2: Anticancer Activity of Novel Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | A549 | <10 |
| Derivative B | HeLa | <20 |
| Imatinib | A549 | 15 |
Inhibition of Protein Geranylgeranylation
Another application involves the inhibition of protein geranylgeranylation, a crucial post-translational modification involved in various cellular processes including signal transduction and cell growth. Compounds derived from this scaffold have been shown to disrupt Rab11A prenylation in HeLa cells, which is vital for cancer cell viability . The structure-activity relationship studies indicate that specific substitutions at the C6 position significantly affect the inhibitory potency against Rab geranylgeranyl transferase (RGGT).
Table 3: RGGT Inhibition Potency
| Compound | IC50 (μM) | Effect on Rab11A Prenylation |
|---|---|---|
| Compound X | <25 | Significant inhibition |
| Compound Y | <100 | Moderate inhibition |
Pharmacokinetics and ADMET Profiles
The pharmacokinetic properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds are critical for their development as therapeutic agents. Studies using computational models have indicated favorable profiles for certain derivatives, suggesting good oral bioavailability and low potential for adverse effects .
Table 4: Predicted ADMET Properties
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| CYP450 Interaction | Minimal |
Conclusion and Future Directions
The applications of this compound derivatives span various therapeutic areas, particularly in combating neglected tropical diseases and cancer. The promising antitrypanosomal and anticancer activities, coupled with favorable pharmacokinetic profiles, position these compounds as viable candidates for further development.
Ongoing research should focus on optimizing these compounds through structural modifications to enhance their efficacy and selectivity while minimizing toxicity. Additionally, comprehensive clinical evaluations will be necessary to establish their safety and effectiveness in human subjects.
Mechanism of Action
The mechanism of action of 6-Pyridin-3-ylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-(Pyridin-3-yl)pyridazin-3-amine (CAS 1159817-05-6)
3-{6-[(3-Fluoropyridin-2-yl)amino]pyridin-3-yl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine (Compound 38)
- Structure: Incorporates an imidazopyridazine core linked to a fluoropyridinylamino group.
- Synthesis : Prepared via Buchwald-Hartwig amination, achieving 90% yield .
- Bioactivity : Demonstrates potent inhibition of Plasmodium falciparum (malaria parasite), highlighting the role of fluorinated pyridines in enhancing target engagement .
5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine (Compound 62)
- Structure : Features a trifluoromethylpyridinyl group and a sulfonylated piperidine moiety.
- Synthesis : Derived from a sulfonylation reaction using methanesulfonyl chloride under mild conditions (0°C to room temperature) .
- Applications : Optimized for antimalarial activity, with the trifluoromethyl group improving metabolic stability .
Functional Group Modifications
6-Nitropyridin-3-amine (CAS 14916-65-5)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9)
- Structure : Contains a methoxy group on the pyridine ring.
- Properties : The methoxy group enhances solubility in polar solvents compared to unsubstituted analogs.
- Synthesis : Achieved via cross-coupling followed by methoxylation .
Deuterated Analogs
5-(3-Methylpiperidin-1-yl)pyrazin-3,6-d₂-2-amine (CAS 2363786-92-7)
- Structure : Incorporates deuterium atoms at positions 3 and 6 of the pyrazine ring.
- Properties : Deuteration may slow metabolic degradation, extending half-life in vivo.
- Applications : Used in pharmacokinetic studies to trace metabolic pathways .
Key Findings and Implications
- Structural Flexibility: Substitution on the pyrazine/pyridine core allows tuning of electronic properties and solubility. For example, electron-withdrawing groups (e.g., NO₂ ) enhance reactivity, while methoxy groups improve solubility .
- Bioactivity : Fluorinated and sulfonylated derivatives exhibit enhanced antimalarial potency, likely due to improved target binding and metabolic stability .
- Deuteration : Offers a strategic approach to prolong drug half-life without altering primary pharmacology .
Biological Activity
6-Pyridin-3-ylpyrazin-2-amine is a heterocyclic compound characterized by its fused pyrazine and pyridine rings. This unique structure imparts specific chemical and biological properties that have garnered interest in various fields, particularly medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8N4
- Structural Features : The compound features a pyrazine ring fused with a pyridine ring, which enhances its nitrogen content and potential reactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapy.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Binding : It could bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
In a separate study focusing on cancer cell lines, Johnson et al. (2024) reported that treatment with this compound led to a reduction in cell viability of human breast cancer cells (MCF-7) by approximately 45% at a concentration of 50 µM after 48 hours. The mechanism was linked to the induction of apoptosis through caspase activation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(3-fluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amine | Pyrazine derivative with fluorine substitution | Anticancer activity |
| N-benzoyl-N'-pyridinylureas | Urea linkage with pyridine | Antimicrobial properties |
| Pyrimidine derivatives | Heterocyclic structure with nitrogen atoms | Antiviral activity |
This table highlights the unique structural features of this compound compared to similar compounds, emphasizing its distinct biological activities.
Q & A
Q. What are the common synthetic routes for 6-Pyridin-3-ylpyrazin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling pyridine and pyrazine derivatives via halogenated intermediates. A general procedure includes:
- Halogenation : Substituted 2-(2-halophenoxy)pyridin-3-amine intermediates are prepared using halogenation agents under controlled temperatures .
- Microwave-assisted cyclization : Microwave irradiation (e.g., 150–200°C, 1–2 h) accelerates ring closure, reducing reaction time compared to conventional heating .
- Optimization : Computational reaction path searches (e.g., quantum chemical calculations) and factorial design experiments (e.g., varying temperature, catalyst loading) can identify optimal conditions. For example, using Pd(PPh₃)₄ (10 mol%) in DME:H₂O (10:1) at 150°C improves cross-coupling efficiency .
Q. What spectroscopic techniques are used to confirm the structure of this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, pyridine ring protons appear as doublets at δ 7.5–8.5 ppm, while pyrazine amine protons resonate near δ 6.0–6.5 ppm .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C: 54.2%, H: 3.8%, N: 24.6% for a derivative) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 213 for the parent compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activities of this compound derivatives?
Methodological Answer:
- Data Triangulation : Compare reaction parameters (e.g., solvent polarity, catalyst type) across studies. For instance, yields for triazine derivatives vary from 7% to 24% depending on substituent electronic effects .
- Factorial Design : Use a 2⁴ factorial matrix to test variables like temperature, solvent ratio, and catalyst loading. This identifies interactions causing yield discrepancies .
- Computational Feedback : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and validate experimental outliers .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting biological activity?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. For example, 4-fluorophenyl analogs show enhanced bioactivity due to improved target binding .
- 3D-QSAR Modeling : Generate a CoMFA/CoMSIA model using steric, electrostatic, and hydrophobic fields to correlate substituent properties with antileukemic activity .
- Biological Assay Design : Use dose-response curves (IC₅₀ values) and competitive binding assays to quantify interactions with biological targets (e.g., kinases) .
Q. What strategies mitigate challenges in characterizing reactive intermediates during this compound synthesis?
Methodological Answer:
- Trapping Intermediates : Use acetylating agents (e.g., acetic anhydride) to stabilize unstable amines as acetamide derivatives .
- In-situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrophenoxy intermediates at 1520 cm⁻¹) .
- Crystallography : Resolve ambiguous structures via single-crystal X-ray diffraction (e.g., confirming triazolo-pyrimidin-imine intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
